molecular formula C23H22O7 B041120 [3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate CAS No. 861446-23-3

[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate

Cat. No. B041120
M. Wt: 410.4 g/mol
InChI Key: MNLPGXAHAQDWEJ-AATRIKPKSA-N
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Description

“[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate” is a chemical compound with the molecular formula C23H22O7 and a molecular weight of 410.4 g/mol . It is also known by its CAS number: 861446-23-3 .

Scientific Research Applications

  • Synthesis Techniques : One study discusses methods for synthesizing 2-Acetoxy-1, 3-dicarbonyl compounds, including compounds similar in structure to the one (Sugiyama et al., 1967).

  • Formation of Heterocyclic Systems : Another research describes the use of related compounds in the synthesis of heterocyclic systems, indicating potential applications in creating complex organic structures (Selič et al., 1997).

  • Natural Product Research : A study on plant-derived endophytic fungi identified a new 4-hydroxycinnamic acid derivative, indicating the potential for discovering novel compounds from natural sources (Deng et al., 2017).

  • Antileishmanial Activity : Research on styrylquinoline-type compounds, which includes structures similar to the compound , explored their potential as antileishmanial agents, demonstrating the compound's relevance in medicinal chemistry (Petro-Buelvas et al., 2021).

  • Catalytic Activity and Synthesis : A study on ethyl (R)-2-hydroxy-4-phenylbutanoate, a compound related to the one , highlights its role as a chiral intermediate for synthesizing ACE inhibitors, showing the compound's importance in pharmaceutical synthesis (Ni et al., 2013).

  • Antibacterial and Antifungal Agents : New quinazolines synthesized from related compounds have been studied for their potential as antimicrobial agents, suggesting possible applications in combating infections (Desai et al., 2007).

properties

IUPAC Name

[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-15(24)4-11-23(27)30-22-13-19(12-21(14-22)29-17(3)26)6-5-18-7-9-20(10-8-18)28-16(2)25/h5-10,12-14H,4,11H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLPGXAHAQDWEJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OC1=CC(=CC(=C1)OC(=O)C)C=CC2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCC(=O)OC1=CC(=CC(=C1)OC(=O)C)/C=C/C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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